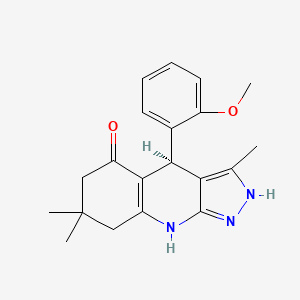

Pyrazolodihydropyridine derivative 1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le dérivé de pyrazolodihydropyridine 1 est un composé hétérocyclique appartenant à la famille des pyrazolopyridines. Ces composés sont caractérisés par la fusion d'un cycle pyrazole et d'un cycle pyridine, formant une structure bicyclique.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du dérivé de pyrazolodihydropyridine 1 implique généralement la cyclocondensation de dérivés d'hydrazine avec des composés 1,3-dicarbonylés. Une méthode courante est la réaction du 5-aminopyrazole avec la 1,1,1-trifluoropentane-2,4-dione en milieu acide pour former le dérivé de pyrazolodihydropyridine souhaité . La réaction est généralement réalisée dans l'acide acétique glacial à des températures élevées pour faciliter le processus de cyclisation.

Méthodes de Production Industrielle : La production industrielle du dérivé de pyrazolodihydropyridine 1 utilise souvent des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté du composé. De plus, la mise en œuvre de principes de chimie verte, tels que le recyclage des solvants et la minimisation des déchets, est cruciale dans les milieux industriels pour assurer une production durable.

Analyse Des Réactions Chimiques

Types de Réactions : Le dérivé de pyrazolodihydropyridine 1 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène pour former les dérivés de pyrazolopyridine correspondants.

Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium pour produire des dérivés de dihydropyridine.

Substitution : Le composé peut subir des réactions de substitution nucléophile, où les substituants sur les cycles pyrazole ou pyridine sont remplacés par d'autres groupes fonctionnels.

Réactifs et Conditions Courants :

Oxydation : Permanganate de potassium en solution aqueuse ou peroxyde d'hydrogène en présence d'un catalyseur.

Réduction : Borohydrure de sodium dans le méthanol ou hydrure de lithium et d'aluminium dans le tétrahydrofurane.

Substitution : Nucléophiles tels que les halogénoalcanes ou les halogénoarènes en présence d'une base comme l'hydroxyde de sodium ou le carbonate de potassium.

Principaux Produits Formés :

Oxydation : Dérivés de pyrazolopyridine avec divers états d'oxydation.

Réduction : Dérivés de dihydropyridine avec des atomes d'azote réduits.

Substitution : Dérivés de pyrazolodihydropyridine substitués avec différents groupes fonctionnels.

4. Applications de la Recherche Scientifique

Le dérivé de pyrazolodihydropyridine 1 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme élément de base en synthèse organique pour créer des molécules plus complexes.

Biologie : Étudié pour son potentiel en tant que composé bioactif possédant des propriétés antimicrobiennes, antivirales et anticancéreuses.

Médecine : Exploré pour son potentiel en tant qu'agent thérapeutique dans le traitement de diverses maladies, notamment le cancer et les maladies infectieuses.

Industrie : Utilisé dans le développement de matériaux avancés, tels que les polymères et les catalyseurs, en raison de ses propriétés chimiques uniques.

5. Mécanisme d'Action

Le mécanisme d'action du dérivé de pyrazolodihydropyridine 1 implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, dans la recherche sur le cancer, le composé s'est avéré inhiber la polymérisation des microtubules en se liant au site de la colchicine sur la tubuline . Cette inhibition conduit à l'arrêt du cycle cellulaire en phase G2/M et induit l'apoptose dans les cellules cancéreuses. De plus, la capacité du composé à interagir avec diverses enzymes et divers récepteurs en fait un candidat polyvalent pour le développement de médicaments.

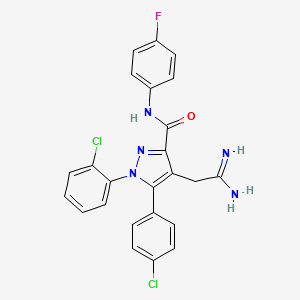

Composés Similaires :

Pyrazolo[3,4-b]pyridines : Ces composés partagent une structure bicyclique similaire, mais diffèrent par la position des atomes d'azote et des substituants sur les cycles.

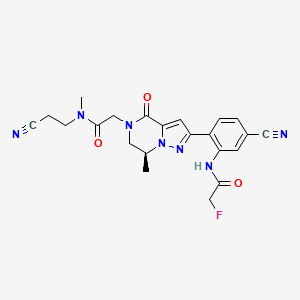

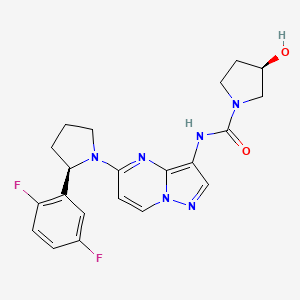

Pyrazolo[1,5-a]pyrimidines : Ces dérivés ont un système cyclique pyrazole et pyrimidine fusionné, offrant des propriétés chimiques et biologiques différentes.

Pyrrolopyrazines : Ces composés contiennent un cycle pyrrole et pyrazine fusionné, présentant des activités biologiques diverses.

Unicité : Le dérivé de pyrazolodihydropyridine 1 se distingue par sa combinaison unique d'un cycle pyrazole et d'un cycle dihydropyridine, qui confère une réactivité chimique et une activité biologique distinctes. Sa capacité à subir diverses transformations chimiques et son potentiel en tant que composé bioactif en font une cible précieuse pour la recherche et le développement futurs.

Applications De Recherche Scientifique

Pyrazolodihydropyridine derivative 1 has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of pyrazolodihydropyridine derivative 1 involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to inhibit microtubule polymerization by binding to the colchicine site on tubulin . This inhibition leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells. Additionally, the compound’s ability to interact with various enzymes and receptors makes it a versatile candidate for drug development.

Comparaison Avec Des Composés Similaires

Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but differ in the position of the nitrogen atoms and substituents on the rings.

Pyrazolo[1,5-a]pyrimidines: These derivatives have a fused pyrazole and pyrimidine ring system, offering different chemical and biological properties.

Pyrrolopyrazines: These compounds contain a fused pyrrole and pyrazine ring, exhibiting diverse biological activities.

Uniqueness: Pyrazolodihydropyridine derivative 1 stands out due to its unique combination of a pyrazole and dihydropyridine ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a bioactive compound make it a valuable target for further research and development.

Propriétés

Formule moléculaire |

C20H23N3O2 |

|---|---|

Poids moléculaire |

337.4 g/mol |

Nom IUPAC |

(4R)-4-(2-methoxyphenyl)-3,7,7-trimethyl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one |

InChI |

InChI=1S/C20H23N3O2/c1-11-16-17(12-7-5-6-8-15(12)25-4)18-13(21-19(16)23-22-11)9-20(2,3)10-14(18)24/h5-8,17H,9-10H2,1-4H3,(H2,21,22,23)/t17-/m0/s1 |

Clé InChI |

KYFJPYWXCUCRPE-KRWDZBQOSA-N |

SMILES isomérique |

CC1=C2[C@@H](C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=CC=C4OC |

SMILES canonique |

CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=CC=C4OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentane-1-sulfonic acid](/img/structure/B10835794.png)

![Pyrazolo[1,5-a]pyrimidine derivative 23](/img/structure/B10835816.png)

![(R)-N-cyclopropyl-5-(2-(5-fluoro-2-(2-morpholinoethoxy)phenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10835817.png)

![Pyrazolo[1,5-a]pyrimidine derivative 4](/img/structure/B10835823.png)

![[1-[3-(4-Chlorophenyl)-7-(3-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-5-yl]pyrrolidin-2-yl]methanol](/img/structure/B10835831.png)

![Pyrazolo[1,5-a]pyrimidine derivative 7](/img/structure/B10835836.png)

![Pyrazolo[1,5-a]pyrimidine derivative 25](/img/structure/B10835838.png)

![1-Cyclohexyl-2-(4,6,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2,4,9,11-pentaen-7-yl)ethanol](/img/structure/B10835856.png)

![Pyrazolo[1,5-a]pyrimidine derivative 6](/img/structure/B10835876.png)

![Pyrazolo[1,5-a]pyrimidine derivative 9](/img/structure/B10835883.png)